molecular formula C22H19BrN2O3 B4078253 2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate

2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate

Cat. No. B4078253
M. Wt: 439.3 g/mol
InChI Key: HIVIFKNUNAIAEW-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis and cell cycle arrest. It may also act by disrupting the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not cause significant damage to normal cells. However, it may cause some biochemical and physiological effects, such as the induction of oxidative stress, DNA damage, and changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, such as its high purity and stability. However, it also has some limitations, such as its low solubility in water and limited availability.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate. One of the most significant directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Other directions include the study of its potential applications in other fields of science, such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.
In conclusion, 2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and to optimize its use in various applications.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of science. One of the most significant applications is in the field of medicinal chemistry, where it has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal agent and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[1-(benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-15(26)28-17(12-25-14-24-19-8-4-5-9-20(19)25)13-27-21-11-10-16-6-2-3-7-18(16)22(21)23/h2-11,14,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVIFKNUNAIAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C=NC2=CC=CC=C21)COC3=C(C4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate
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2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate
Reactant of Route 3
2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate
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2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate
Reactant of Route 5
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2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate
Reactant of Route 6
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2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate

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